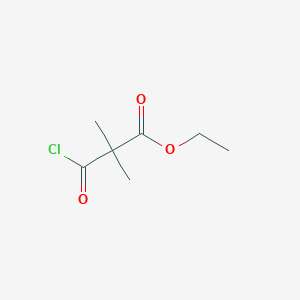
1,4-Dichloro-2-ethynylbenzene
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1,4-Dichloro-2-ethynylbenzene consists of a benzene ring with two chlorine atoms and an ethynyl group attached . The exact positions of these groups on the benzene ring would be determined by the specific synthesis method used.Physical And Chemical Properties Analysis
1,4-Dichloro-2-ethynylbenzene has a density of 1.3±0.1 g/cm3, a boiling point of 228.7±30.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 96.1±18.1 °C .Aplicaciones Científicas De Investigación
1. Sensing of Explosives
1,4-Diarylpentiptycenes synthesized from 1,4-dichloro-2-ethynylbenzene derivatives show potential in sensing explosives. Their fluorescence is quenched by vapors of nitroaromatic compounds like TNT, indicating use in explosive detection technologies (Zyryanov, Palacios, & Anzenbacher, 2008).
2. Organic Light-Emitting Diodes (OLEDs)
Carbazole-based dendrimers containing ethynylbenzene cores have been developed, demonstrating high quantum yields of fluorescence. This makes them suitable for use as blue-emitting materials in OLEDs (Adhikari, Mondal, Shah, & Neckers, 2007).
3. Study of Hydrogen Bonding Interactions
Research on the hydrogen bonding between phenol and ethynylbenzene has enhanced understanding of weak hydrogen bonds. Such studies are vital in exploring molecular interactions and designing new materials (Vojta & Vazdar, 2014).
4. Catalysis and Chemical Synthesis
Molybdenum-catalyzed oxybromination of ethynylbenzene has been studied, showcasing its potential in chemical synthesis. This reaction is significant for the production of various organic compounds (Conte, Floris, Galloni, & Silvagni, 2005).
5. Polymerization Studies
The polymerization of 1,4-diethynylbenzene on surfaces like Cu(111) has been observed using scanning tunneling microscopy. This research contributes to the field of polymer chemistry and surface science (Eichhorn, Heckl, & Lackinger, 2013).
6. Fuel Dispersants for Rocket Engines
1,4-Diethynylbenzene has been explored as a dispersant in solid fuels for rocket ramjet engines, indicating its potential in aerospace applications (Yanovskii et al., 2019).
7. Formation of Metal-Molecule Binding Motifs
Studies on ethynylbenzene's binding to gold surfaces have implications in the formation of metal-molecule binding motifs, crucial in the development of nanomaterials and sensors (McDonagh et al., 2007).
8. Crystal Engineering
Research on crystal engineering using p-substituted ethynylbenzenes has improved understanding of molecular packing and intermolecular interactions, aiding in the development of new crystalline materials (Dai et al., 2004).
9. Synthesis of Coronene Derivatives
Ruthenium-catalyzed benzannulation of ethynylbenzenes enables the efficient synthesis of various polycyclic aromatic hydrocarbons, including coronene derivatives. This is significant in organic synthesis and material science (Shen et al., 2005).
10. Optical Properties in Polymers
Platinum-based polymers incorporating substituted 1,4-diethynylbenzene derivatives have been synthesized and characterized, revealing their potential in optoelectronic applications (Khan et al., 2003).
Propiedades
IUPAC Name |
1,4-dichloro-2-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRQLSFKMQAUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505300 | |
| Record name | 1,4-Dichloro-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-ethynylbenzene | |
CAS RN |
38417-89-9 | |
| Record name | 1,4-Dichloro-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)







![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)


![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)